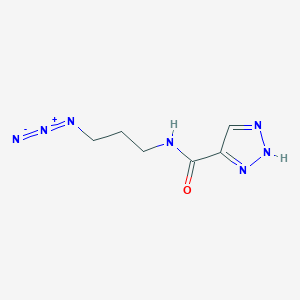![molecular formula C8H11NO3 B12311206 8-Oxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B12311206.png)
8-Oxa-1-azaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a spiro compound characterized by a bicyclic structure where two rings are linked by one carbon atom. This compound is notable for its inherent rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
A convenient synthesis of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds under mild conditions, often involving alkylation and heterocyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-1-azaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
8-Oxa-1-azaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it has shown potential as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural properties.
1-Oxa-4-azaspiro[4.5]decane: A related compound with a different ring structure.
Uniqueness
8-Oxa-1-azaspiro[4.5]decane-2,4-dione is unique due to its specific combination of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
8-oxa-1-azaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C8H11NO3/c10-6-5-7(11)9-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11) |
Clé InChI |
SGBZGJAHNNOHMU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12C(=O)CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


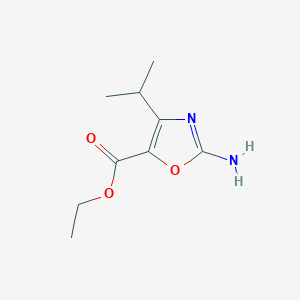

![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)
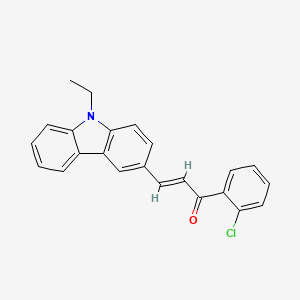
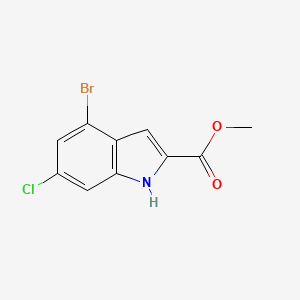
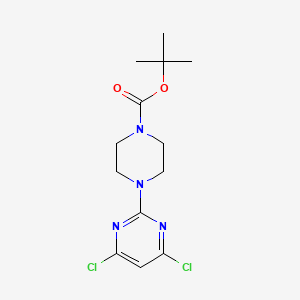
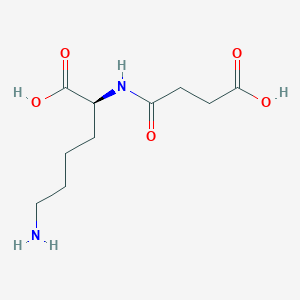
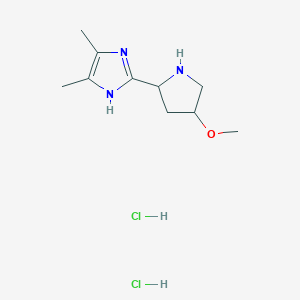
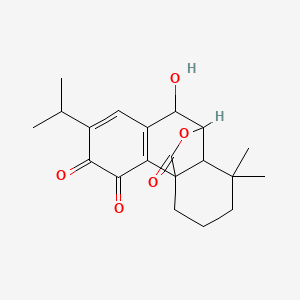
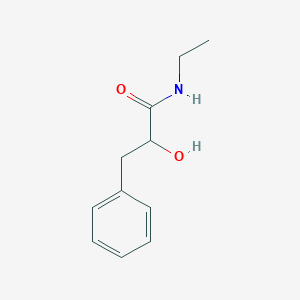
![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)
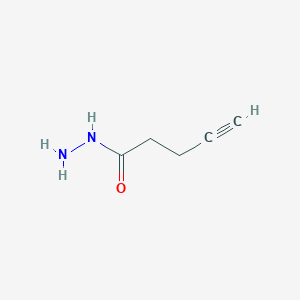
![2-[(Cyclopentylcarbamoyl)amino]propanoic acid](/img/structure/B12311182.png)
